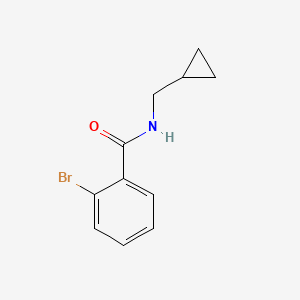
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the sulfonamide family of drugs and is known to inhibit the activity of HSP90, a molecular chaperone protein that plays a crucial role in the folding, stabilization, and degradation of various client proteins.
作用机制
The mechanism of action of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide involves the inhibition of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide activity, which leads to the destabilization and degradation of various client proteins that are required for cancer cell survival and proliferation. N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors such as N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide bind to the ATP-binding site of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide and prevent its ATPase activity, which is required for the folding and stabilization of client proteins.
Biochemical and Physiological Effects:
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide has been shown to have potent anti-cancer activity in various preclinical studies. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins such as Bcl-2 and Bcl-xl. It also inhibits the activity of various oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK, which are required for cancer cell survival and proliferation.
实验室实验的优点和局限性
One advantage of using N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide in lab experiments is its high potency and selectivity towards N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide. It has been shown to have minimal off-target effects and can selectively inhibit the activity of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide without affecting other molecular chaperones. However, one limitation of using N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide is its poor solubility in water, which can affect its bioavailability and potency in vivo.
未来方向
The potential therapeutic applications of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide are still being investigated, and there are several future directions that can be explored. One area of research is the development of more potent and selective N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors that can overcome the limitations of current inhibitors. Another area is the investigation of the combination therapy of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors with other anti-cancer agents to enhance their efficacy and reduce the development of resistance. Additionally, the potential applications of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors in other diseases such as neurodegenerative disorders and infectious diseases can also be explored.
合成方法
The synthesis of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide involves the reaction of 4-aminophenol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using sodium dithionite, and the final product is obtained by acetylation of the amine group with acetic anhydride. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. It is known to inhibit the activity of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide, which is overexpressed in many cancer cells and plays a crucial role in the stabilization and maturation of various oncogenic proteins. Therefore, N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors such as N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide have been investigated as potential anti-cancer agents.
属性
IUPAC Name |
N-[4-[(4-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-4-8-14(9-5-11)21(19,20)16-12-2-6-13(18)7-3-12/h2-9,16,18H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGAZFNVSWBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)
![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)
![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7543929.png)

![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)

![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)
![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)

![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)
